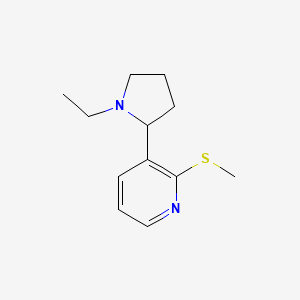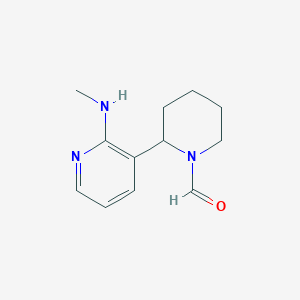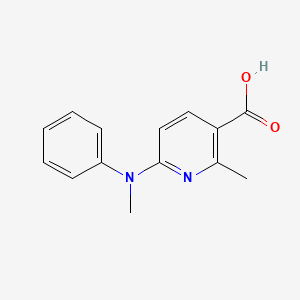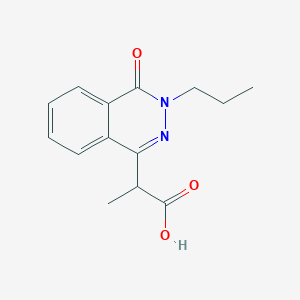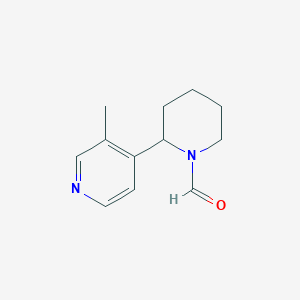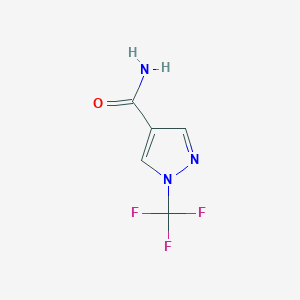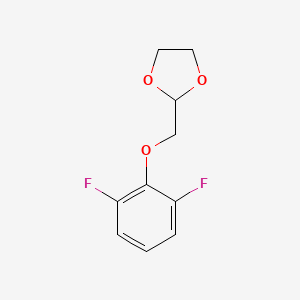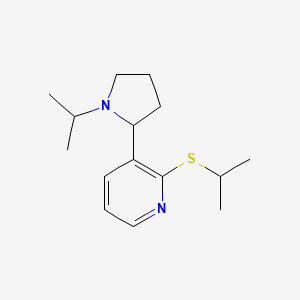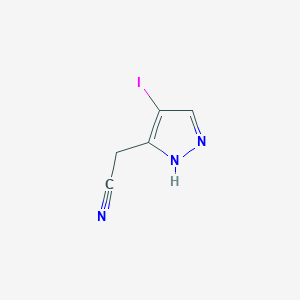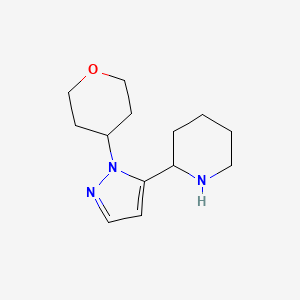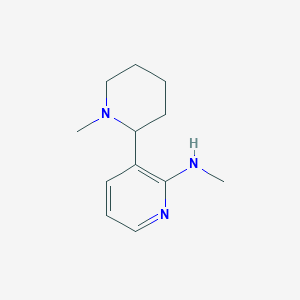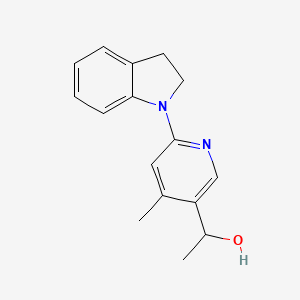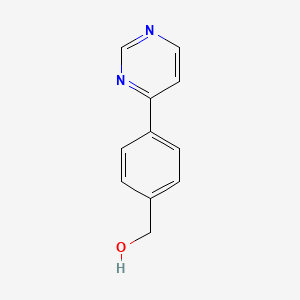
(4-(Pyrimidin-4-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Pyrimidin-4-yl)phenyl)methanol is an organic compound with the molecular formula C11H10N2O It consists of a pyrimidine ring attached to a phenyl ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing (4-(Pyrimidin-4-yl)phenyl)methanol involves the reduction of the corresponding aldehyde, (4-(Pyrimidin-4-yl)phenyl)aldehyde, using a reducing agent such as sodium borohydride in a solvent like tetrahydrofuran. The reaction is typically carried out at room temperature, and methanol is added dropwise to the reaction mixture. The product is then purified through standard techniques such as extraction and chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (4-(Pyrimidin-4-yl)phenyl)aldehyde or (4-(Pyrimidin-4-yl)phenyl)carboxylic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form (4-(Pyrimidin-4-yl)phenyl)methane using strong reducing agents.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: (4-(Pyrimidin-4-yl)phenyl)aldehyde, (4-(Pyrimidin-4-yl)phenyl)carboxylic acid.
Reduction: (4-(Pyrimidin-4-yl)phenyl)methane.
Substitution: Various substituted derivatives of the phenyl ring.
Applications De Recherche Scientifique
(4-(Pyrimidin-4-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (4-(Pyrimidin-4-yl)phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- (4-(Pyrimidin-4-yl)phenyl)aldehyde
- (4-(Pyrimidin-4-yl)phenyl)carboxylic acid
- (4-(Pyrimidin-4-yl)phenyl)methane
Comparison: (4-(Pyrimidin-4-yl)phenyl)methanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and physical properties compared to its analogs. For instance, the methanol group allows for hydrogen bonding, which can influence solubility and interaction with biological targets.
Propriétés
| 1349717-72-1 | |
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
(4-pyrimidin-4-ylphenyl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-7-9-1-3-10(4-2-9)11-5-6-12-8-13-11/h1-6,8,14H,7H2 |
Clé InChI |
WRZIEWSCHQCXIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)C2=NC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)
